

Unraveling the Molecular Architecture of Derrisisoflavone H: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of **Derrisisoflavone H**, a prenylated isoflavonoid isolated from the ethanol extract of Derris robusta. The structural determination was accomplished through extensive spectroscopic analysis, including UV, HR-ESI-MS, and advanced NMR techniques.

Spectroscopic Data Analysis

The structural foundation of **Derrisisoflavone H** was meticulously pieced together using a suite of spectroscopic techniques. The data obtained from these analyses are summarized below.

Physicochemical and Mass Spectrometry Data

Derrisisoflavone H was isolated as a yellow amorphous powder.[1] High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) in negative ion mode established the molecular formula as C₂₆H₂₆O₇.[1]



Property	Value	
Appearance	Yellow amorphous powder	
Molecular Formula	C26H26O7	
HR-ESI-MS ([M-H] ⁻)	m/z 449.1608 (calculated for C ₂₆ H ₂₅ O ₇ , 449.1606)	

Ultraviolet (UV) Spectroscopy

The UV spectrum, recorded in methanol, exhibited absorption maxima characteristic of an isoflavone skeleton.[1]

λmax (nm)	log ε
268	4.75
297 (sh)	4.23
359	3.60

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1 H and 13 C NMR spectra were instrumental in delineating the precise arrangement of atoms. The presence of a characteristic proton singlet at δ H 8.17 (H-2) and a corresponding sp² methine carbon at δ C 155.6 (C-2) further corroborated the isoflavone core.[1] Analysis of the NMR data revealed a 1,3,4-trisubstituted benzene ring, along with signals indicating the presence of a furan ring fused to the A ring of the isoflavone, derived from a prenyl group.[1]

Table 1: ¹H NMR Spectroscopic Data for **Derrisisoflavone H** (in CDCl₃)[1]



Position	δН (ррт)	Mult.	J (Hz)
2	8.17	S	
8	6.86	S	
2'	7.05	br. s	_
5'	6.82	d	8.0
6'	6.87	br. d	8.0
1"	6.86	s	
1"'	3.64	d	6.8
2""	5.30	t	6.8
4'''	1.84	s	
5'''	1.69	S	-
2"-OMe	3.42	s	_
3"-Me	1.62	s	_
3"-Me	1.51	S	

Table 2: ¹³C NMR Spectroscopic Data for **Derrisisoflavone H** (in CDCl₃)[1]



Position	δС (ррт)	Туре
2	155.6	СН
3	123.7	С
4	175.7	С
5	154.2	С
6	114.1	С
7	158.6	С
8	94.8	СН
9	153.5	С
10	110.8	С
1'	123.0	С
2'	115.0	СН
3'	144.1	С
4'	144.8	С
5'	115.7	СН
6'	119.2	СН
1"	108.6	СН
2"	158.9	С
3"	80.9	С
2"-OMe	49.0	CH₃
3"-Me	24.3	CH₃
3"-Me	23.7	CH₃
1'''	21.8	CH ₂
2"'	122.5	CH



3'''	132.0	С
4'''	25.9	CH₃
5'''	18.0	CH₃

Experimental ProtocolsIsolation and Purification

The twigs and leaves of Derris robusta were subjected to extraction with 95% ethanol. The resulting crude extract was then partitioned between different solvents. **Derrisisoflavone H** was isolated from the chloroform-soluble fraction through a series of column chromatography steps.[1] The purification process involved the use of silica gel, Chromatorex C-18, and Sephadex LH-20 as stationary phases.[1]

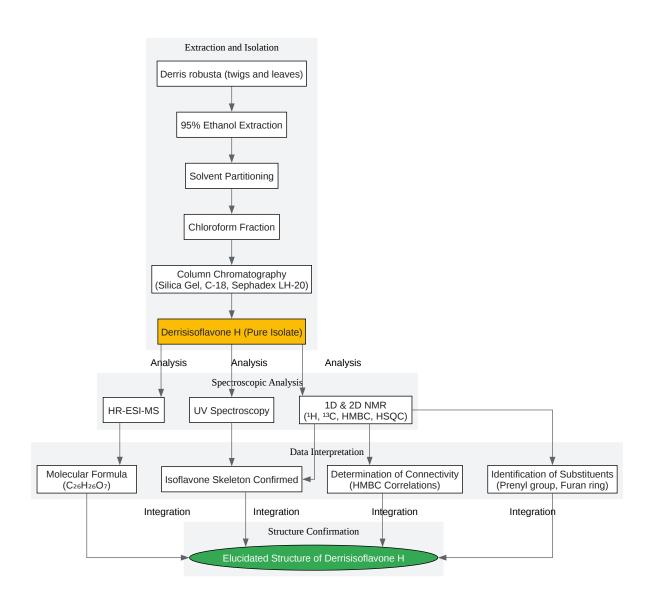
Spectroscopic Analysis

- UV Spectroscopy: The UV spectrum was obtained using a Shimadzu UV-2401PC spectrophotometer.[1]
- NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on Bruker AV-400 and AV-600 spectrometers, with TMS as the internal standard.[1]
- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS)
 was performed on a Shimadzu LC-IT-TOF mass spectrometer.[1]

Structure Elucidation Workflow

The logical progression from the raw plant material to the final elucidated structure of **Derrisisoflavone H** is depicted in the following workflow diagram.





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Figure 1: Workflow for the structure elucidation of **Derrisisoflavone H**.



Final Structure

The comprehensive analysis of the spectroscopic data led to the unambiguous determination of the structure of **Derrisisoflavone H**. Key evidence from HMBC correlations confirmed the fusion of the furan ring, derived from a prenyl group, to the C-6 and C-7 positions of the isoflavone A-ring.[1]

Derrisisoflavone H

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Figure 2: Chemical structure of Derrisisoflavone H.

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